4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid
CAS No.: 1339560-42-7
Cat. No.: VC11523640
Molecular Formula: C8H6N4O2
Molecular Weight: 190.16 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339560-42-7 |
|---|---|
| Molecular Formula | C8H6N4O2 |
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | 4-(1,2,4-triazol-4-yl)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H6N4O2/c13-8(14)7-3-6(1-2-9-7)12-4-10-11-5-12/h1-5H,(H,13,14) |
| Standard InChI Key | MCBVQODEPNQFKS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=C1N2C=NN=C2)C(=O)O |
Introduction
Molecular Structure and Chemical Characteristics
The molecular structure of 4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid consists of a pyridine ring fused with a 1,2,4-triazole heterocycle. The pyridine ring contributes aromatic stability, while the triazole group introduces additional nitrogen atoms capable of hydrogen bonding and metal coordination. The carboxylic acid substituent at position 2 further enhances the molecule's polarity and reactivity, making it suitable for derivatization or salt formation.
Crystallographic and Conformational Insights
Although direct crystallographic data for this specific compound is limited, studies on analogous structures, such as 2-(4H-1,2,4-triazol-4-yl)pyrimidine, reveal a nearly planar arrangement between the triazole and aromatic rings, with dihedral angles as small as 2.9° . This planarity suggests strong conjugation between the heterocycles, which may stabilize the molecule in solid-state configurations and influence its electronic properties.
Physicochemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 190.16 g/mol | |
| CAS Number | 1339560-42-7 | |
| Solubility | Likely polar solvents | Inferred |
The presence of both a carboxylic acid and nitrogen-rich heterocycles implies moderate solubility in polar solvents such as water, acetonitrile, or dimethyl sulfoxide (DMSO), though experimental data remains sparse .
Synthesis and Purification
The synthesis of 4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid can be inferred from methods used for related triazole-pyridine derivatives. A common approach involves cyclocondensation reactions between amine precursors and carbonyl-containing reagents.
Synthetic Pathway
A plausible route involves heating pyridine-2-carboxylic acid derivatives with diformylhydrazine under controlled conditions. For example, in the synthesis of 2-(4H-1,2,4-triazol-4-yl)pyrimidine, pyrimidin-2-amine was reacted with diformylhydrazine at 160–170°C, yielding the target compound in 43% after recrystallization . Adapting this method, pyridine-2-carboxylic acid hydrazide could serve as a starting material, undergoing cyclization to form the triazole ring.
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